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molecular formula C12H9FN4 B8361259 2-(4-Fluorophenyl)-5-aminoimidazo[4,5-b]pyridine

2-(4-Fluorophenyl)-5-aminoimidazo[4,5-b]pyridine

Cat. No. B8361259
M. Wt: 228.22 g/mol
InChI Key: BBSVLZNTKDLFJM-UHFFFAOYSA-N
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Patent
US06608072B1

Procedure details

2,3,6-Triaminopyridine (Austin Products; 372 mg 3 mmol) and 4-fluorobenzoic acid (420 mg 3 mmol) are treated with polyphosphoric acid (30 g) at 150° C. for 1 h. The reaction mixture is poured on ice-water/NH3conc. and extracted with ethyl acetate three times. The combined organic phases are dried over Na2SO4, filtered and evaporated to dryness to yield the crude product, which is purified by SiO2 chromatography (acetone/cyclohexane 20/80 to 50/80) and rendered the title compound as pale yellow crystals (200 mg 29%)
Quantity
372 mg
Type
reactant
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
30 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[C:4]([NH2:9])[N:3]=1.[F:10][C:11]1[CH:19]=[CH:18][C:14]([C:15](O)=O)=[CH:13][CH:12]=1>>[F:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]2[NH:8][C:7]3[C:2]([N:1]=2)=[N:3][C:4]([NH2:9])=[CH:5][CH:6]=3)=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
372 mg
Type
reactant
Smiles
NC1=NC(=CC=C1N)N
Name
Quantity
420 mg
Type
reactant
Smiles
FC1=CC=C(C(=O)O)C=C1
Name
polyphosphoric acid
Quantity
30 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture is poured on ice-water/NH3conc
EXTRACTION
Type
EXTRACTION
Details
and extracted with ethyl acetate three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1NC=2C(=NC(=CC2)N)N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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